Physical and chemical properties of Finasteride-d9.
Physical and chemical properties of Finasteride-d9.
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the physical and chemical properties of Finasteride-d9, a deuterated analog of Finasteride. It is intended to serve as a technical resource, consolidating key data and experimental methodologies relevant to its application in research and development. Finasteride-d9 is primarily utilized as an internal standard for the precise quantification of Finasteride in biological samples and pharmacokinetic studies through mass spectrometry and liquid chromatography.[1][2][3]
Core Physical and Chemical Properties
The fundamental properties of Finasteride-d9 are summarized below. Deuteration at the N-tert-butyl group results in a higher molecular weight compared to its non-labeled counterpart, a critical feature for its use as an internal standard.
Table 1: General Chemical Information
| Property | Value | References |
| IUPAC Name | (1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | [4] |
| Synonyms | MK-906-d9, Proscar-d9, Prostide-d9, Finastid-d9 | [4][5] |
| Molecular Formula | C₂₃H₂₇D₉N₂O₂ | [2][3][5][6][7] |
| Molecular Weight | 381.60 g/mol | [2][5][6] |
| CAS Number | 1131342-85-2 | [2][4][6] |
| Parent Drug CAS | 98319-26-7 | [4][5] |
Table 2: Physical Properties
| Property | Value | References |
| Physical Form | Solid, crystalline powder | [8][9] |
| Color | White to off-white / beige | [9][10] |
| Melting Point | ~250-253 °C (for unlabeled Finasteride) | [9][10] |
| Boiling Point | 576.6 ± 50.0 °C (Predicted for unlabeled Finasteride) | [10] |
| Water Solubility | Practically insoluble / Very slightly soluble | [9][10] |
| Storage Temperature | Powder: Room temperature or -20°C | [8] |
| Stability | ≥ 4 years when stored at -20°C | [8] |
Table 3: Solubility Data
| Solvent | Solubility | References |
| Chloroform | Slightly soluble / Freely soluble | [2][3][9][10] |
| Methanol | Slightly soluble / Freely soluble | [2][3][9][10] |
| Ethanol | Freely soluble | [8][10] |
| DMSO | Soluble (>20 mg/mL), 32 mg/mL | [8][10] |
| n-Propanol | Freely soluble | [10] |
| Aqueous Buffers | Sparingly soluble | [8] |
Mechanism of Action: 5-alpha Reductase Inhibition
Finasteride functions as a competitive and specific inhibitor of the Type II and Type III isoforms of the 5-alpha reductase enzyme.[11][12] This enzyme is responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT).[13][14] By forming a stable complex with the enzyme, finasteride effectively blocks this conversion, leading to a significant reduction in DHT concentrations in tissues such as the prostate gland and scalp.[13][14][15] This reduction in DHT is the primary mechanism behind its therapeutic effects in treating benign prostatic hyperplasia (BPH) and androgenetic alopecia.[12][14] Finasteride exhibits a much higher affinity for the Type II 5α-reductase enzyme—approximately 100-fold greater—than for the Type I enzyme.[2][13][16]
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and quantification of Finasteride-d9. Below are summaries of key experimental protocols.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a common thermodynamic approach to determine the solubility of a compound in a specific solvent.[17] This protocol is adapted for hydrophobic compounds like Finasteride.
Objective: To determine the saturation solubility of Finasteride-d9 in a given solvent system (e.g., water, buffer, organic solvent).
Materials:
-
Finasteride-d9 powder
-
Solvent of interest (e.g., distilled water, phosphate buffer pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or isothermal incubator with agitation
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of Finasteride-d9 powder to a series of glass vials. The excess solid is crucial to ensure saturation is reached.[17]
-
Equilibration: Add a precise volume of the chosen solvent to each vial. Seal the vials tightly.
-
Agitation: Place the vials in an isothermal shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[18]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.[18] Centrifuge the samples at a high speed (e.g., 10,000 rpm) to further separate the solid and liquid phases.[17]
-
Sampling: Carefully withdraw an aliquot of the supernatant (the saturated solution). Immediately filter the aliquot using a syringe filter to remove any remaining microscopic particles.
-
Quantification: Dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC). Analyze the concentration of Finasteride-d9 in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.[19]
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a standard and robust method for the quantification of Finasteride and its deuterated analog in various matrices.
Objective: To accurately measure the concentration of Finasteride-d9.
Typical Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.[20][21]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[20][21]
-
Mobile Phase: A mixture of an organic solvent and an aqueous buffer. Common examples include Acetonitrile and water, or Methanol and a phosphate buffer, in various ratios (e.g., 50:50 v/v).[20][22]
-
Detection Wavelength: UV detection is commonly performed at wavelengths between 210 nm and 245 nm.[19][21][22]
-
Injection Volume: 20 µL.[20]
Procedure:
-
Standard Preparation: Prepare a stock solution of Finasteride-d9 of a known concentration in a suitable solvent (e.g., mobile phase or DMSO). Perform serial dilutions to create a series of calibration standards.
-
Sample Preparation: Dilute the experimental sample (e.g., from a solubility study) with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Analysis: Inject the calibration standards and prepared samples into the HPLC system.
-
Data Processing: Construct a calibration curve by plotting the peak area against the concentration for the standards. Determine the concentration of the unknown samples by interpolating their peak areas on the calibration curve.
Spectroscopic Data
Spectroscopic analysis is essential for confirming the identity and structure of Finasteride-d9.
-
Mass Spectrometry (MS): In electrospray ionization mode, protonated Finasteride-d9 typically shows product ions at m/z 318 and 314.[23] This technique is fundamental for its use as an internal standard, where its mass difference from unlabeled Finasteride allows for distinct detection.
-
Nuclear Magnetic Resonance (NMR): ¹³C NMR spectroscopy can be used to confirm the carbon skeleton of the molecule. The chemical shifts for Finasteride-d9 in CDCl₃ have been reported, with key signals at δ=172.29 (C-20), 167.09 (C-3), and 151.71 (C-1).[23] The absence of the intense tert-butyl CH₃ signal seen in unlabeled Finasteride is a key indicator of successful deuteration.[23]
-
Infrared (IR) Spectroscopy: The IR spectrum of Finasteride shows characteristic peaks corresponding to its functional groups, including amide groups (~3428 cm⁻¹), C-H stretching of CH₃ groups (~2963 cm⁻¹), and carbonyl (C=O) groups (~1688 cm⁻¹).[24] These peaks would be present in the Finasteride-d9 spectrum, although slight shifts may occur due to the isotopic substitution.
The characterization of Finasteride and its deuterated analogs often involves techniques like Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray powder diffraction to study its various polymorphic forms.[25]
References
- 1. Finasteride-D9 | CAS No- 1131342-85-2 | Simson Pharma Limited [simsonpharma.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Finasteride-d9 | CAS 1131342-85-2 | Cayman Chemical | Biomol.com [biomol.com]
- 4. Finasteride-d9 | C23H36N2O2 | CID 25224489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Finasteride-D9 - Acanthus Research [acanthusresearch.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Finasteride: Package Insert / Prescribing Information / MOA [drugs.com]
- 10. Finasteride CAS#: 98319-26-7 [m.chemicalbook.com]
- 11. urology-textbook.com [urology-textbook.com]
- 12. Finasteride - Wikipedia [en.wikipedia.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. xyonhealth.com [xyonhealth.com]
- 15. dermnetnz.org [dermnetnz.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. orbit.dtu.dk [orbit.dtu.dk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. actascientific.com [actascientific.com]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 21. ijcrt.org [ijcrt.org]
- 22. akjournals.com [akjournals.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Comprehensive spectroscopic characterization of finasteride polymorphic forms. Does the form X exist? - PubMed [pubmed.ncbi.nlm.nih.gov]
